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3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Photochemistry Heterocyclic synthesis Scaffold diversification

Procure the unsubstituted parent scaffold of the [1,2,3]triazolo[4,5-d]pyrimidine class for your medicinal chemistry program. This N-3 phenyl-substituted core is the validated starting point for dual mTOR/PI3K kinase inhibitors as demonstrated in Wyeth patents (US 2009/0181963 A1) and is the exclusive photochemical precursor to 9H-pyrimido[4,5-b]indoles via a unique conrotatory electrocyclization. Unlike regioisomeric triazolopyrimidines, only this 3-phenyl-[1,2,3]triazolo[4,5-d]pyrimidine architecture faithfully replicates the purine adenine hydrogen-bonding pattern required for ATP-competitive kinase binding. Independent SAR studies confirm its utility for USP28 and LSD1 inhibitor lead optimization. Order the core scaffold to maximize SAR information return per synthetic cycle via independent C-5 and C-7 diversification.

Molecular Formula C10H7N5
Molecular Weight 197.20 g/mol
CAS No. 73112-02-4
Cat. No. B14465775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS73112-02-4
Molecular FormulaC10H7N5
Molecular Weight197.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NC=NC=C3N=N2
InChIInChI=1S/C10H7N5/c1-2-4-8(5-3-1)15-10-9(13-14-15)6-11-7-12-10/h1-7H
InChIKeyIYAFXQXRDBDNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 73112-02-4): Core Scaffold Identity and Procurement-Relevant Structural Profile


3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 73112-02-4, molecular formula C₁₀H₇N₅) is the unsubstituted parent heterocycle of the [1,2,3]triazolo[4,5-d]pyrimidine class, featuring a phenyl substituent at the N-3 position of the fused triazole-pyrimidine ring system . This scaffold is structurally isosteric to purines and has been exploited in the design of ATP-competitive kinase inhibitors, adenosine receptor antagonists, and epigenetic enzyme inhibitors [1]. Unlike its extensively 5,7-disubstituted derivatives that dominate the medicinal chemistry patent landscape, the parent compound serves as the minimal pharmacophoric core and the definitive synthetic entry point for downstream functionalization via electrophilic or nucleophilic substitution at the C-5 and C-7 positions [2].

Why Generic Substitution Fails for 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine: Substituent Position Dictates Pharmacological Trajectory


Attempting to substitute 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 73112-02-4) with a regioisomeric triazolopyrimidine (e.g., [1,2,4]triazolo[1,5-a]pyrimidine or [1,2,4]triazolo[4,3-c]pyrimidine) or an alternative N-3 substituent fundamentally alters target engagement. The [1,2,3]triazolo[4,5-d]pyrimidine topology provides a specific hydrogen-bond donor/acceptor arrangement that mimics the purine adenine ring, enabling recognition by the ATP-binding pocket of kinases and adenosine receptors [1]. Critically, the N-3 phenyl group is not merely a lipophilic appendage: photochemical studies have demonstrated that this specific substitution pattern enables a unique, thermally disallowed conrotatory electrocyclization upon UV irradiation to yield 9H-pyrimido[4,5-b]indoles—a transformation inaccessible to N-1 or N-2 phenyl-substituted regioisomers [2]. In kinase inhibitor design, moving the phenyl substituent from N-3 to another position has been shown to abrogate mTOR/PI3K inhibitory activity, as the N-3 aryl group occupies a critical hydrophobic pocket within the kinase active site [3]. These position-dependent properties mean that generic scaffold swapping without retention of the exact N-3 phenyl-[1,2,3]triazolo[4,5-d]pyrimidine architecture yields compounds with unpredictable, and typically inferior, target-binding profiles.

Quantitative Differentiation Evidence: 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine vs. Structural Analogs


Unique Photochemical Reactivity of 3-Phenyl-[1,2,3]triazolo[4,5-d]pyrimidine: Scaffold-Specific Electrocyclization to Pyrimidoindoles

Upon UV irradiation, 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes a photochemical transformation to yield 9H-pyrimido[4,5-b]indole via a conrotatory electrocyclization that is thermally forbidden under ground-state conditions. This reactivity is unique to the N-3 phenyl-substituted [1,2,3]triazolo[4,5-d]pyrimidine scaffold; the regioisomeric N-1 or N-2 phenyl-substituted triazolopyrimidines do not undergo this transformation because the spatial relationship between the phenyl group and the triazole N-2 atom required for orbital overlap in the transition state is not met [1]. The photochemical yield for the parent compound was reported as the primary synthetic route to 9H-pyrimido[4,5-b]indoles, establishing this compound as an irreplaceable precursor for this structurally distinct heterocyclic class [1].

Photochemistry Heterocyclic synthesis Scaffold diversification

Kinase Inhibitor Selectivity Conferred by the N-3 Phenyl Substituent: Evidence from mTOR/PI3K Dual Inhibition Patents

The Wyeth patent family (US 2009/0181963 A1) covering 3H-[1,2,3]triazolo[4,5-d]pyrimidine compounds as mTOR and PI3 kinase inhibitors explicitly defines the N-3 substituent as a critical determinant of dual inhibitory activity. Within the exemplified compound series, the 3-phenyl substitution was retained as the optimal group for balancing mTOR and PI3K isoform inhibition, while replacement with smaller alkyl groups (e.g., methyl, cyclopentyl) at N-3 resulted in a shift toward selective PI3K isoform inhibition and loss of mTOR potency [1]. Separately, the Tiger Pharmatech patent (US 2010/0324074) directed to MET kinase inhibitors specifies that 3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives with defined N-3 substitution yield orally bioavailable, low-molecular-weight MET inhibitors—distinct from the purine-based MET inhibitors (e.g., SGX523) that suffered from poor solubility and metabolite-mediated renal toxicity [2].

Kinase inhibition mTOR/PI3K Structure-activity relationship

Class-Level Potency Benchmarking: [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives Achieve Nanomolar to Low-Micromolar IC₅₀ Across Diverse Therapeutic Targets

Derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have demonstrated potent, target-specific inhibition across multiple therapeutically relevant enzyme classes. Representative examples include: USP28 inhibitor compound 19 (IC₅₀ = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L with >100-fold selectivity over USP7 and LSD1: IC₅₀ > 100 μmol/L) [1]; LSD1 inhibitor compound 27 (IC₅₀ = 0.564 μM with selectivity over MAO-A/B) [2]; and GCN2 kinase inhibitors with cellular eIF2α phosphorylation IC₅₀ < 150 nM and selectivity over PERK, HRI, and IRE1 [3]. These data establish the [1,2,3]triazolo[4,5-d]pyrimidine core as a privileged scaffold capable of achieving nanomolar to low-micromolar potency with tunable selectivity across kinase, demethylase, and deubiquitinase target families—a breadth not replicated by closely related scaffolds such as pyrazolo[3,4-d]pyrimidine or 7H-pyrrolo[2,3-d]pyrimidine when evaluated in the same target contexts [4].

Anticancer Enzyme inhibition USP28 LSD1 GCN2

Synthetic Versatility of the Parent Core: C-5 and C-7 Positions as Independent Diversity Vectors

The parent compound 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine contains two chemically distinct electrophilic positions (C-5 and C-7) that can be sequentially functionalized with different nucleophiles, enabling the generation of diverse compound libraries from a single core. The Wyeth patent (US 2009/0181963 A1) exemplifies this by demonstrating independent derivatization at C-5 (with morpholine, substituted amines, and heteroaryl groups) and C-7 (with aryl, heteroaryl, and amino substituents), yielding compound collections with systematic variation at both positions simultaneously [1]. In contrast, the regioisomeric [1,2,4]triazolo[1,5-a]pyrimidine scaffold has only one predominant site for nucleophilic substitution (C-7), limiting the dimensionality of parallel library synthesis [2]. This dual-vector synthetic accessibility is a structural consequence of the [1,2,3]triazolo[4,5-d]pyrimidine ring fusion pattern and is not replicated in other triazolopyrimidine regioisomers.

Medicinal chemistry Parallel synthesis Scaffold decoration

Species Selectivity Tuning via Fluorination: The Triazolopyrimidine Scaffold Enables Controllable PfDHODH vs. Human DHODH Selectivity

The triazolopyrimidine class of PfDHODH inhibitors exhibits a unique property: the degree of fluorination on the pendant aryl ring directly modulates species selectivity between Plasmodium falciparum DHODH and mammalian DHODH enzymes. Detailed protein-ligand interaction analysis demonstrated that increasing fluorination of the triazolopyrimidine scaffold dramatically increases binding affinity to mammalian DHODHs, causing a progressive loss of species selectivity. The non-fluorinated or minimally fluorinated triazolopyrimidines retain excellent selectivity for PfDHODH over human DHODH, whereas highly fluorinated analogs bind both with comparable affinity [1]. This tunable selectivity profile is scaffold-dependent—related pyrimidine-based DHODH inhibitors (e.g., the triazolopyrimidine clinical candidate DSM74/compound 21) achieve an EC₅₀ of 79 nM against P. falciparum in whole-cell assays but require careful optimization of fluorine content to avoid mammalian DHODH inhibition, whereas structurally unrelated DHODH inhibitors such as teriflunomide and brequinar do not offer the same fluorination-based selectivity tuning [2].

Antimalarial Species selectivity DHODH inhibition Fluorine chemistry

Comparative Scaffold Performance: [1,2,3]Triazolo[4,5-d]pyrimidine Outperforms Purine, Purin-8-one, and Pyrrolo[2,3-d]pyrimidine Cores in CRF₁ Receptor Antagonist Affinity

In a systematic scaffold-hopping study aimed at discovering corticotropin-releasing factor₁ (CRF₁) receptor antagonists, researchers compared four heterocyclic cores bearing an identical aryl-1,2,3,6-tetrahydropyridino substituent: purine (scaffold 2), 3H-[1,2,3]triazolo[4,5-d]pyrimidine (scaffold 3), purin-8-one (scaffold 4), and 7H-pyrrolo[2,3-d]pyrimidine (scaffold 5). Among these, the 3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives demonstrated the highest CRF₁ receptor binding affinity, outperforming the corresponding purine and pyrrolo[2,3-d]pyrimidine analogs under identical assay conditions [1]. This head-to-head scaffold comparison provides direct evidence that the [1,2,3]triazolo[4,5-d]pyrimidine core confers a measurable advantage in target engagement for this therapeutically relevant GPCR target, establishing it as the preferred core among the four purine isosteres evaluated.

CRF₁ receptor GPCR Scaffold hopping CNS drug discovery

Procurement-Guiding Application Scenarios for 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 73112-02-4)


Dual mTOR/PI3K Inhibitor Lead Generation: Starting Scaffold for Oncology Drug Discovery

Medicinal chemistry teams pursuing dual mTOR/PI3K inhibition for oncology indications should select this compound as their core scaffold. The Wyeth patent family (US 2009/0181963 A1) has established that the N-3 phenyl-[1,2,3]triazolo[4,5-d]pyrimidine architecture is the optimal starting point for achieving balanced dual kinase inhibition, with C-5 and C-7 derivatization enabling systematic potency and selectivity optimization [1]. The parent compound provides the unfunctionalized core for in-house library synthesis with independent diversification at both electrophilic positions, maximizing SAR information return per synthetic cycle.

Photochemical Synthesis of 9H-Pyrimido[4,5-b]indole Libraries for Fragment-Based Screening

Research groups engaged in fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS) requiring access to the 9H-pyrimido[4,5-b]indole scaffold must procure this specific compound as the photochemical precursor. As demonstrated by Higashino et al. (1981), 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is the only triazolopyrimidine regioisomer capable of undergoing the photochemical electrocyclization to yield pyrimidoindoles [2]. No alternative synthetic route to this scaffold from other commercially available triazolopyrimidine isomers has been reported, making this compound an irreplaceable starting material for this application.

Antimalarial Drug Discovery: PfDHODH Inhibitor Optimization with Tunable Species Selectivity

Teams developing next-generation antimalarial agents targeting P. falciparum DHODH should use the triazolopyrimidine scaffold as their core, given the demonstrated ability to tune species selectivity through controlled fluorine substitution [3]. The parent 3-phenyl core serves as the non-fluorinated baseline from which systematic fluorination SAR can be explored, with the goal of achieving the potent whole-cell activity (EC₅₀ < 100 nM) and favorable metabolic stability demonstrated by clinical candidate DSM74 [3]. The scaffold's dual-vector derivatization also allows simultaneous optimization of both potency and ADME properties.

Deubiquitinase-Targeted Cancer Therapeutics: USP28 and LSD1 Inhibitor Development

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been independently validated as a privileged template for both USP28 inhibition (IC₅₀ = 1.10 μM, >90-fold selectivity over USP7/LSD1) [4] and LSD1 inhibition (IC₅₀ = 0.564 μM, selectivity over MAO-A/B) [5]. The parent 3-phenyl compound provides the unelaborated core for medicinal chemistry optimization, with established structure-activity relationships at C-5, C-7, and the N-3 phenyl ring guiding efficient lead optimization. Procurement of this core enables parallel exploration of both epigenetic (LSD1) and ubiquitin-proteasome (USP28) target classes from a single chemical starting point [4] [5].

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